2-Amino-1-(4-methoxyphenyl)ethanol
Overview
Description
2-Amino-1-(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-methoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
For industrial-scale production, catalytic hydrogenation is often employed. This method involves the use of a catalyst, such as Raney nickel, and hydrogen gas to reduce 4-methoxyphenylacetonitrile to this compound. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in THF, NaBH4 in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 4-Methoxyphenylacetone or 4-methoxybenzaldehyde.
Reduction: this compound or 4-methoxyphenylethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-1-(4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenyl-1-propanol: Similar structure with an additional carbon in the ethyl chain.
2-Phenylglycinol: Lacks the methoxy group but has a similar amino and hydroxyl functional group arrangement.
4-Benzyl-2-oxazolidinone: Contains a benzyl group and an oxazolidinone ring instead of the methoxyphenyl group.
Uniqueness
2-Amino-1-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEPONWCAMNCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902584 | |
Record name | NoName_3107 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55275-61-1 | |
Record name | α-(Aminomethyl)-4-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55275-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Aminomethyl)-4-methoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-(aminomethyl)-4-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-1-(4-methoxyphenyl)ethanol in the synthesis of (R)-aegeline?
A1: this compound serves as a crucial intermediate in the synthesis of (R)-aegeline. [, ] It reacts with (E)-cinnamoyl chloride to yield the final product, (R)-aegeline. [] This reaction highlights the compound's utility in constructing complex molecules with potential biological activity.
Q2: How is this compound prepared in the context of (R)-aegeline synthesis?
A2: The synthesis of this compound is a multi-step process. It begins with the asymmetric Henry reaction of 4-methoxybenzaldehyde with nitromethane, catalyzed by a novel chiral bifunctional organocatalyst. [] This reaction yields (R)-1-(4-methoxyphenyl)-2-nitroethanol, which is then converted to this compound via Pd/C-catalyzed hydrogenation. [] This approach showcases the importance of catalytic asymmetric synthesis in obtaining enantiomerically pure intermediates for complex molecule synthesis.
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